molecular formula C13H12N4 B11883528 3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine CAS No. 107351-87-1

3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine

Katalognummer: B11883528
CAS-Nummer: 107351-87-1
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: UZJBSXZLYIGJOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the imidazopyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or functional groups .

Wissenschaftliche Forschungsanwendungen

3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in the synthesis of pharmaceuticals like zolpidem.

    Imidazo[1,5-a]pyridine: Exhibits diverse pharmacological properties.

Uniqueness

3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

107351-87-1

Molekularformel

C13H12N4

Molekulargewicht

224.26 g/mol

IUPAC-Name

3-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C13H12N4/c1-17-12-11(16-13(17)14)7-10(8-15-12)9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,16)

InChI-Schlüssel

UZJBSXZLYIGJOT-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=N2)C3=CC=CC=C3)N=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.